molecular formula C9H20N2O2 B3420384 tert-butyl N-[1-(methylamino)propan-2-yl]carbamate CAS No. 1864270-64-3

tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

Cat. No. B3420384
M. Wt: 188.27 g/mol
InChI Key: LKEWKAVKGVXBTD-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is a chemical compound with the molecular formula C9H20N2O2 . It is also known as 1-(Methylamino)-N-Boc-2-propanamine .


Molecular Structure Analysis

The molecular structure of tert-butyl N-[1-(methylamino)propan-2-yl]carbamate consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a 1-(methylamino)propan-2-yl group . The InChI code for this compound is 1S/C9H20N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12) .


Physical And Chemical Properties Analysis

Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . Its molecular weight is 188.27 .

Scientific Research Applications

Environmental Applications and Degradation

Polymer Membranes for Purification : Polymer membranes have been explored for the purification of fuel additives like MTBE, highlighting the application of similar compounds in improving fuel performance and reducing hazardous emissions. The efficiency of various polymer membranes in the separation of organic mixtures indicates potential research applications in environmental remediation and purification technologies (Pulyalina et al., 2020).

Biodegradation and Fate in Environmental Matrices : Studies on the biodegradation of ETBE, a compound related to MTBE, in soil and groundwater, provide insights into the microbial degradation mechanisms and the fate of such substances in environmental matrices. This research highlights the potential applications in bioremediation strategies and understanding the environmental impact of similar carbamate compounds (Thornton et al., 2020).

Synthesis and Chemical Applications

Synthesis of N-Heterocycles : The application of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines indicates the role of similar tertiary butyl-containing compounds in the stereoselective synthesis of amines and their derivatives. This area of research offers potential for the development of novel pharmaceuticals and therapeutically relevant compounds (Philip et al., 2020).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

tert-butyl N-[1-(methylamino)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(6-10-5)11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEWKAVKGVXBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696725
Record name tert-Butyl [1-(methylamino)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(methylamino)propan-2-yl]carbamate

CAS RN

873221-70-6, 1864270-64-3
Record name tert-Butyl [1-(methylamino)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(methylamino)propan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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